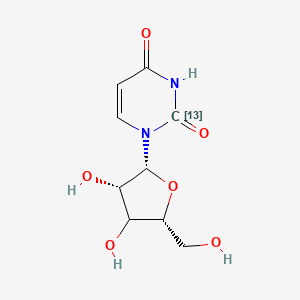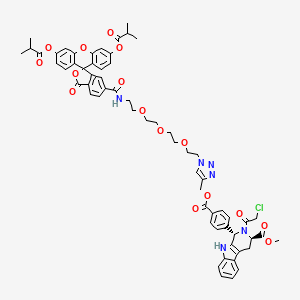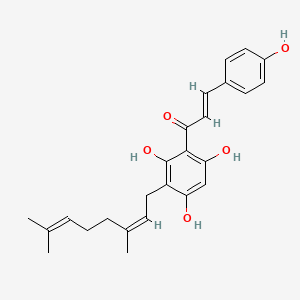
L-gamma-Glutamyl-L-cysteinyl-L-lysine-13C5,15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-gamma-Glutamyl-L-cysteinyl-L-lysine-13C5,15N is a compound that has been isotopically labeled with carbon-13 and nitrogen-15. This labeling makes it particularly useful in scientific research, especially in the fields of chemistry, biology, and medicine. The compound is a derivative of L-gamma-Glutamyl-L-cysteinyl-L-lysine, which is known for its role in various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-gamma-Glutamyl-L-cysteinyl-L-lysine-13C5,15N involves the incorporation of stable isotopes of carbon and nitrogen into the L-gamma-Glutamyl-L-cysteinyl-L-lysine molecule. This process typically requires specialized equipment and conditions to ensure the correct incorporation of the isotopes. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of isotopically labeled precursors and careful control of reaction parameters to achieve the desired product .
Industrial Production Methods: Industrial production of this compound is usually carried out in specialized facilities equipped to handle isotopically labeled compounds. The process involves scaling up the synthetic methods used in the laboratory to produce larger quantities of the compound. This often requires optimization of reaction conditions and purification methods to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: L-gamma-Glutamyl-L-cysteinyl-L-lysine-13C5,15N can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific research applications or to study its behavior under different conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or amines .
Aplicaciones Científicas De Investigación
L-gamma-Glutamyl-L-cysteinyl-L-lysine-13C5,15N has a wide range of scientific research applications. In chemistry, it is used as a tracer to study reaction mechanisms and metabolic pathways. In biology, it is used to investigate protein interactions and cellular processes. In medicine, it is used in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs. Additionally, it has applications in industry, particularly in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of L-gamma-Glutamyl-L-cysteinyl-L-lysine-13C5,15N involves its interaction with various molecular targets and pathways. The isotopic labeling allows researchers to track the compound and study its effects in detail. The specific pathways and targets can vary depending on the research context, but they often involve key enzymes and proteins involved in metabolic and signaling pathways .
Comparación Con Compuestos Similares
L-gamma-Glutamyl-L-cysteinyl-L-lysine-13C5,15N is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Similar compounds include L-gamma-Glutamyl-L-cysteinyl-L-lysine without isotopic labeling and other isotopically labeled peptides. The isotopic labeling provides a distinct advantage in research applications, allowing for more precise tracking and analysis of the compound’s behavior .
List of Similar Compounds:- L-gamma-Glutamyl-L-cysteinyl-L-lysine
- Isotopically labeled peptides with different isotopes
- Other gamma-glutamyl peptides
Propiedades
Fórmula molecular |
C14H26N4O6S |
|---|---|
Peso molecular |
384.40 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2R)-2-[[(4S)-4-(15N)azanyl-4-hydroxycarbonyl(1,2,3,4-13C4)butanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C14H26N4O6S/c15-6-2-1-3-9(14(23)24)18-12(20)10(7-25)17-11(19)5-4-8(16)13(21)22/h8-10,25H,1-7,15-16H2,(H,17,19)(H,18,20)(H,21,22)(H,23,24)/t8-,9-,10-/m0/s1/i4+1,5+1,8+1,11+1,13+1,16+1 |
Clave InChI |
QVQXRPXVRNLLEO-FSSWEWTLSA-N |
SMILES isomérico |
C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CS)N[13C](=O)[13CH2][13CH2][13C@@H]([13C](=O)O)[15NH2] |
SMILES canónico |
C(CCN)CC(C(=O)O)NC(=O)C(CS)NC(=O)CCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(6E)-2-methoxy-6-[[[5-sulfanylidene-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12398860.png)
![(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B12398864.png)
![[(2~{R})-2-[5-(2-hexylphenyl)pentanoylamino]-3-oxidanyl-propyl] dihydrogen phosphate](/img/structure/B12398866.png)

![trilithium;[[[(2R,3S,5R)-5-[5-[3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-ynyl]-6-amino-2-oxo-1,6-dihydropyrimidin-3-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12398874.png)

![[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B12398877.png)



